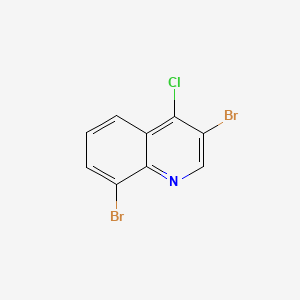
3,8-Dibromo-4-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dibromo-4-chloroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H4Br2ClN and its molecular weight is 321.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
In organic synthesis, 3,8-Dibromo-4-chloroquinoline serves as a versatile intermediate for the development of novel quinoline derivatives. Its reactivity allows it to undergo various reactions, including nucleophilic substitutions and cycloaddition reactions. For instance, it can be utilized in the synthesis of bi-cyclic heterocyclic compounds such as pyrazoloquinolines and thiazoloquinolines .
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Example Products | Reference |
|---|---|---|
| Nucleophilic Substitution | 5,8-Diamino-4-chloroquinoline | |
| Cycloaddition | Pyrazoloquinolines | |
| Cross-Coupling | Triarylquinoline derivatives |
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development aimed at treating various diseases. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives synthesized from this compound displayed significant activity against Mycobacterium tuberculosis H37Rv, suggesting that this compound could be pivotal in developing new treatments for tuberculosis .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects against malaria and other parasitic diseases. Its structural similarity to known antimalarial drugs allows researchers to investigate its efficacy as a potential treatment option. For example, it is an intermediate in the synthesis of Omipalisib (GSK2126458), a selective inhibitor used in treating certain cancers .
Table 2: Medicinal Applications of this compound
| Application | Disease Targeted | Reference |
|---|---|---|
| Antimalarial | Malaria | |
| Anticancer | Solid tumors | |
| Antimicrobial | Tuberculosis |
Industry
The unique chemical properties of this compound make it suitable for applications in dye and pigment production. Its halogenated structure contributes to the stability and color properties of industrial dyes. Additionally, it is investigated for use in materials science due to its ability to modify surfaces and enhance material properties.
特性
IUPAC Name |
3,8-dibromo-4-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHUMZKVCOJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671178 |
Source


|
| Record name | 3,8-Dibromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-12-3 |
Source


|
| Record name | 3,8-Dibromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













